2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol
Description
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-3-12-9(2)18-16(20-15(12)22)24-8-13-19-14(21-23-13)10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGIPLACTMUSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.27 g/mol. The structure includes a pyrimidinol moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
-
Antimicrobial Activity
- Compounds containing oxadiazole and pyrimidine derivatives have been reported to exhibit significant antimicrobial properties. Studies have shown that similar compounds possess activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the bromophenyl group in the oxadiazole ring may enhance these properties due to increased lipophilicity and interaction with bacterial membranes.
- Anticancer Potential
- Enzyme Inhibition
Study 1: Synthesis and Biological Evaluation
In a study conducted by Nafeesa et al. (2015), a series of oxadiazole derivatives were synthesized, including the target compound. The biological evaluation demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antimicrobial efficacy, revealing that compounds with the bromophenyl substituent had enhanced activity compared to their unsubstituted counterparts.
Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of oxadiazole derivatives. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced cytotoxicity at micromolar concentrations, with IC50 values comparable to known chemotherapeutics .
Data Table: Summary of Biological Activities
The biological activity of 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol can be attributed to its structural features:
- Intramolecular Hydrogen Bonding : This feature may stabilize the molecule's conformation, enhancing its interaction with biological targets.
- Lipophilicity : The bromophenyl group increases the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular targets.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of a bromophenyl group enhances their ability to interact with biological targets, making them promising candidates for anticancer drug development.
Case Study: Synthesis and Evaluation
A study synthesized a series of oxadiazole derivatives, including the target compound, and evaluated their anticancer activity against human breast cancer cell lines. The results showed that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent for breast cancer treatment .
Antimicrobial Properties
The compound's unique structure also positions it as a candidate for antimicrobial applications. The presence of the oxadiazole moiety has been linked to enhanced antibacterial activity.
Case Study: Antimicrobial Testing
In vitro studies demonstrated that derivatives of the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Inhibitors of Enzymatic Targets
The compound has shown potential as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.
Example: EGFR Inhibition
Research has indicated that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) activity, a critical pathway in many cancers. The target compound's structural features may allow it to bind effectively to EGFR, potentially blocking its signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related derivatives, as outlined below:
Table 1: Key Structural and Functional Comparisons
Heterocyclic Core Variations
- Pyrimidinol vs. Pyrazolone derivatives, such as the compound in , exhibit tautomerism, which may influence reactivity .
- Oxadiazole vs. Triazole () : The 1,2,4-oxadiazole ring in the target compound offers greater aromatic stability than 1,2,4-triazoles, which could enhance metabolic resistance. Triazoles, however, may provide stronger metal-coordination properties .
Substituent Effects
- 4-Bromophenyl Group: Ubiquitous in all compared compounds, this group likely enhances lipophilicity and π-π stacking interactions.
- Sulfanyl Linkers : The sulfanyl group in the target compound and ’s acetamide derivatives may act as hydrogen-bond acceptors. However, acetamide-containing analogs () could exhibit altered pharmacokinetics due to increased polarity .
Research Findings and Implications
Crystallographic Insights: Compounds like those in and exhibit well-defined hydrogen-bond networks (N–H⋯O, C–H⋯Br), critical for stabilizing crystal structures. The target compound’s oxadiazole and pyrimidinol groups may similarly contribute to ordered packing, as inferred from SHELX-refined structures .
Biological Activity : Pyrimidine derivatives () are associated with antimicrobial and anti-inflammatory activities. The target compound’s oxadiazole moiety could augment these effects by resisting enzymatic degradation .
Thermodynamic Stability : Oxadiazole-containing compounds (e.g., ) demonstrate higher thermal stability compared to triazole analogs, as predicted by density-functional thermochemistry studies () .
Q & A
Q. What are the critical steps to ensure high-purity synthesis of this compound?
To achieve high purity, prioritize optimizing reaction conditions (e.g., temperature, solvent polarity) and purification methods. For example, column chromatography with gradient elution (e.g., hexane/ethyl acetate) can separate byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and validate purity using HPLC with UV detection (λ = 254 nm). Cross-reference synthetic protocols for structurally analogous oxadiazole-pyrimidine hybrids, such as condensation reactions involving thiol intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Combine nuclear magnetic resonance (NMR, ¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For NMR, use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve sulfanyl and pyrimidinol protons. For HRMS, electrospray ionization (ESI) in positive mode can confirm molecular ion peaks. Cross-validate spectral data with computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) to resolve ambiguities .
Advanced Research Questions
Q. How can design of experiments (DoE) methodologies optimize reaction yield and minimize byproducts?
Apply fractional factorial designs to screen critical variables (e.g., molar ratios, catalyst loading, reaction time). Use response surface methodology (RSM) to model nonlinear relationships between variables and yield. For example, a central composite design (CCD) with 3–5 factors can identify optimal conditions while reducing experimental iterations by 40–60% compared to one-factor-at-a-time approaches . Statistical software (e.g., JMP, Minitab) enables ANOVA analysis to rank factor significance.
Q. How can researchers resolve contradictions between experimental and computational spectral data?
Discrepancies in NMR or IR peaks may arise from conformational flexibility or solvent effects. Perform DFT calculations (e.g., Gaussian 16) to simulate spectra under experimental conditions (solvent, temperature). Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with empirical data. If inconsistencies persist, consider X-ray crystallography to confirm molecular geometry and hydrogen bonding patterns .
Q. What reactor design principles are critical for scaling up synthesis while maintaining reproducibility?
Use continuous-flow reactors for exothermic reactions to enhance heat transfer and reduce side reactions. For heterogeneous catalysis, fixed-bed reactors with immobilized catalysts (e.g., palladium on carbon) improve recovery and reuse. Computational fluid dynamics (CFD) simulations can predict mixing efficiency and residence time distribution, ensuring lab-scale conditions translate to pilot-scale production .
Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?
Use in vitro hepatocyte or microsomal assays to measure intrinsic clearance (CLint). Employ LC-MS/MS to quantify parent compound depletion over time. For advanced analysis, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. Cross-reference structural analogs (e.g., bromophenyl-oxadiazole derivatives) to identify metabolic hot spots .
Q. How can computational reaction path search methods accelerate mechanistic studies?
Implement the artificial force-induced reaction (AFIR) method to explore potential energy surfaces and identify transition states. Tools like GRRM17 or QChem’s PathFinder enable automated reaction pathway discovery. Pair these with machine learning (ML) models trained on oxadiazole-pyrimidine reactivity datasets to predict regioselectivity in sulfanyl substitution reactions .
Q. Methodological Notes
- Data Validation : Always cross-check experimental results with multiple analytical techniques (e.g., NMR + HRMS + X-ray) to mitigate instrumental artifacts .
- Ethical Compliance : Adhere to institutional chemical hygiene plans for waste disposal, particularly for brominated intermediates, to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
